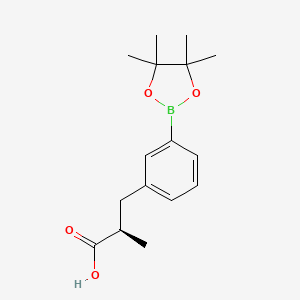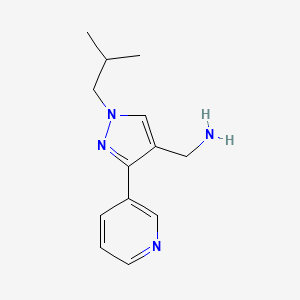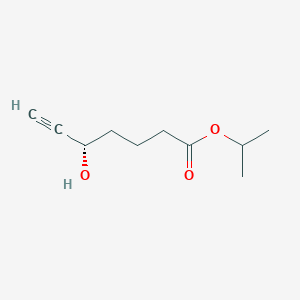![molecular formula C16H15N3O B13348013 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The structure of this compound consists of a fused bicyclic system with a carboxamide group at the 7th position, a methyl group at the 6th position, and an o-tolyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide can be achieved through a multi-step process involving the following key steps:
-
Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized via a three-component reaction involving 2-aminopyridine, arylglyoxal, and 4-hydroxypyran. This reaction is typically carried out under catalyst-free conditions using a green solvent, making it an eco-friendly and scalable process .
-
Introduction of the Methyl Group: : The methyl group at the 6th position can be introduced through a regioselective alkylation reaction. This step requires the use of a suitable alkylating agent and a base to facilitate the reaction .
-
Attachment of the o-Tolyl Group: : The o-tolyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of an arylboronic acid and a palladium catalyst under mild conditions .
-
Formation of the Carboxamide Group: : The carboxamide group at the 7th position can be formed through an amidation reaction. This step involves the use of an amine and a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate reaction conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization techniques to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids .
-
Reduction: : Reduction reactions can be performed on the carboxamide group to yield the corresponding amine .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine core .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Similar Compounds: Examples include 2-ethyl-6-chloroimidazo[1,2-a]pyridine, 6-methylimidazo[1,2-a]pyridine, and 2-phenylimidazo[1,2-a]pyridine.
Uniqueness: The presence of the o-tolyl group and the carboxamide functionality at specific positions makes this compound unique.
Propriétés
Formule moléculaire |
C16H15N3O |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-10-5-3-4-6-12(10)14-9-19-8-11(2)13(16(17)20)7-15(19)18-14/h3-9H,1-2H3,(H2,17,20) |
Clé InChI |
BYMGDYGTVXYVQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)
![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)


![2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13347950.png)








